3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a methylthio substituent at the 3-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylthio-1H-pyrazole with formamide under acidic conditions to yield the desired compound . Another approach includes the use of 3-(methylthio)-1H-pyrazole-4-carboxamide as a starting material, which undergoes cyclization in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various neurological processes . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1H-pyrazolo[1,5-a]pyrimidine: Similar structure but with a different ring fusion pattern.
3-(Methylthio)-1H-pyrazolo[4,3-d]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a serotonin 5-HT6 receptor antagonist sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-3-4(9-10-6)7-2-8-5(3)11/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFWSBYNVAGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=C1C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562443 |
Source
|
Record name | 3-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-36-6 |
Source
|
Record name | 3-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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